![molecular formula C11H21NO B6434283 1-[(pyrrolidin-1-yl)methyl]cyclohexan-1-ol CAS No. 25363-24-0](/img/structure/B6434283.png)
1-[(pyrrolidin-1-yl)methyl]cyclohexan-1-ol
Overview
Description
“1-[(pyrrolidin-1-yl)methyl]cyclohexan-1-ol” is a chemical compound with the empirical formula C10H17N . It is also known as 1-Pyrrolidino-1-cyclohexene .
Molecular Structure Analysis
The molecular structure of “1-[(pyrrolidin-1-yl)methyl]cyclohexan-1-ol” can be represented by the SMILES stringC1CCC(=CC1)N2CCCC2
. The InChI representation is 1S/C10H17N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h6H,1-5,7-9H2
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 151.25 g/mol . It has a refractive index of 1.5217 (lit.) , a boiling point of 114-115 °C/15 mmHg (lit.) , and a density of 0.94 g/mL at 25 °C (lit.) . The compound should be stored at 2-8°C .Scientific Research Applications
Synthesis of Triazoloquinazolinone Derivatives
This compound can be used in the synthesis of triazoloquinazolinone derivatives . These derivatives have been characterized by spectroscopy and their structures have been optimized using density functional theory (DFT) .
Antitumor Activity
The synthesized triazoloquinazolinone derivative has shown some antitumor activity on A375 cells . The inhibitory rates of the title compound, SHP244, and Sorafenib on A375 cells are 12.10%, 13.84%, and 14.82%, respectively .
Structural Analysis
The crystal structure of the synthesized triazoloquinazolinone derivative has been determined by X-ray diffraction analysis . The geometric data of the crystal structure are very close to the DFT calculated results for the optimized structure .
Biological Activities
The compound may have a variety of biological activities due to the presence of nitrogen-containing heterocyclic compounds . These activities could include antifungal, anticancer, and antitumor effects .
Pharmacological Properties
The compound may also have a wide range of pharmacological properties due to the presence of thiophene . These properties could include anticonvulsant, anticancer, antitumor, antibacterial, and insecticidal effects .
Chemical Synthesis
This compound could potentially be used in various areas of research including life science, material science, chemical synthesis, chromatography, and analytical studies .
Safety and Hazards
The compound is classified as an Eye Irritant 2, Flammable Liquid 3, Skin Irritant 2, and STOT SE 3 . It has hazard statements H226, H315, H319, and H335 . Precautionary statements include P210, P302 + P352, and P305 + P351 + P338 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be used when handling this compound .
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
properties
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)cyclohexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-11(6-2-1-3-7-11)10-12-8-4-5-9-12/h13H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQKEIZJDSWBCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCCC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289358 | |
Record name | 1-(1-Pyrrolidinylmethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Pyrrolidin-1-yl)methyl]cyclohexan-1-ol | |
CAS RN |
25363-24-0 | |
Record name | 1-(1-Pyrrolidinylmethyl)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25363-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Pyrrolidinylmethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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